molecular formula C7H11Cl2N3S B1325060 (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride CAS No. 1177148-05-8

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride

Cat. No.: B1325060
CAS No.: 1177148-05-8
M. Wt: 240.15 g/mol
InChI Key: YTGHEXVLUUDAIR-UHFFFAOYSA-N
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Description

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is a chemical compound supplied as a solid for research purposes. The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological properties and synthetic feasibility . Recent scientific investigations highlight the significant potential of this heterocyclic core. Specifically, derivatives based on the imidazo[2,1-b]thiazole structure have been designed and synthesized as potent and selective inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB), demonstrating promising antiviral activity in studies . Furthermore, the imidazo[2,1-b]thiazole moiety is widely explored for generating novel molecules that interact with various biological targets, showing substantial promise in anticancer research among other therapeutic areas . This makes this compound a valuable building block for researchers in medicinal chemistry working on hit-to-lead optimization and the development of new bioactive agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

1-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S.2ClH/c1-5(8)6-4-10-2-3-11-7(10)9-6;;/h2-5H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHEXVLUUDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CSC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Imidazo[2,1-b]thiazole Core

  • The core heterocyclic structure is typically synthesized via cyclization reactions involving 2-aminothiazole derivatives and appropriate aldehydes or α-haloketones.
  • For example, 2-aminothiazole can be reacted with α-haloketones or α-bromomethyl ketones under reflux conditions in solvents such as ethanol or acetone, often in the presence of bases like potassium carbonate and catalytic potassium iodide to facilitate nucleophilic substitution and ring closure.
  • This step yields the imidazo[2,1-b]thiazole scaffold with substituents at the 6-position, which is crucial for further functionalization.

Introduction of the Ethylamine Side Chain

  • The ethylamine moiety is introduced by nucleophilic substitution or reductive amination on the 6-position substituent.
  • A common approach involves reacting the intermediate imidazo[2,1-b]thiazole derivative with ethylenediamine or related amines under controlled conditions to attach the ethylamine side chain.
  • Alternatively, reduction of imine intermediates formed by condensation with aldehydes can yield the ethylamine substituent.

Formation of the Dihydrochloride Salt

  • The free amine is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.
  • This salt formation enhances the compound’s stability, solubility, and handling properties.
  • The dihydrochloride salt is isolated by crystallization or precipitation, followed by filtration and drying.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization 2-Aminothiazole + α-bromomethyl ketone + K2CO3, KI Reflux in ethanol or acetone 4–12 hours 60–85 Base and KI catalyze substitution
Ethylamine side chain introduction Reaction with ethylenediamine or reductive amination Room temp to reflux 2–6 hours 50–75 Controlled pH to avoid side reactions
Salt formation HCl in organic solvent or aqueous medium 0–25 °C 1–3 hours >90 Crystallization for purity
  • The synthetic route is supported by spectroscopic characterization such as NMR, IR, and mass spectrometry confirming the formation of the imidazo[2,1-b]thiazole ring and the ethylamine substituent.
  • Purity and identity of the dihydrochloride salt are confirmed by elemental analysis and melting point determination.
  • The compound exhibits stability under standard storage conditions and shows reactivity consistent with its heterocyclic amine structure.

The preparation of (1-Imidazo[2,1-b]thiazol-6-ylethyl)amine dihydrochloride involves:

  • Cyclization of 2-aminothiazole with α-haloketones to form the fused heterocyclic core.
  • Introduction of the ethylamine side chain via nucleophilic substitution or reductive amination.
  • Conversion to the dihydrochloride salt by acid treatment.

This synthetic strategy is adaptable for scale-up and modification, providing a versatile route to this compound for further research and application.

Chemical Reactions Analysis

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) . This suggests potential use in cancer treatment protocols.

Antimicrobial Properties

Imidazo[2,1-b][1,3]thiazole derivatives have been reported to exhibit antibacterial and antifungal activities. A review highlighted their effectiveness against a range of pathogens, indicating their potential as lead compounds for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies suggest that imidazo[2,1-b][1,3]thiazole derivatives may modulate protein aggregation associated with neurodegenerative diseases such as Parkinson's disease. These compounds can inhibit the aggregation of alpha-synuclein, which is critical in the pathology of these diseases .

Synthesis and Derivatives

The synthesis of (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride typically involves the cyclization of precursors containing thiazole and imidazole moieties. Various synthetic routes have been explored to enhance yield and purity. For example, one study reported an efficient synthesis method using optimized reaction conditions that yielded high-purity products .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of imidazo[2,1-b][1,3]thiazole derivatives against pancreatic ductal adenocarcinoma. The results indicated that certain compounds exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of synthesized imidazo[2,1-b][1,3]thiazole derivatives against clinical isolates of bacteria and fungi. The findings revealed several compounds with promising antibacterial activity comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of (1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Differentiation Key Properties
(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride 1177148-05-8 C₇H₁₁Cl₂N₃S 240.16 Ethylamine side chain; fully unsaturated imidazothiazole ring High solubility (dihydrochloride salt); LogP ≈ 0.5 (estimated)
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride 1177309-80-6 C₉H₁₅Cl₂N₃S 268.21 Methyl substituents at positions 2 and 3 of the imidazothiazole ring Increased lipophilicity (LogP ≈ 1.2); enhanced metabolic stability
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride 1797941-14-0 C₇H₁₂ClN₃S 205.71 Partially saturated (2H,3H) imidazothiazole ring Reduced planarity; potential for altered target binding
(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride 1269394-15-1 C₆H₁₀Cl₂N₄S 241.14 Thiadiazole ring replaces thiazole Higher hydrogen-bonding capacity; LogP = -0.01
1-(Imidazo[2,1-b][1,3]Thiazol-6-Yl)Methanamine 144243-28-7 C₆H₈N₃S 153.20 Shorter methanamine side chain Lower molecular weight; reduced solubility in aqueous media

Pharmacological and Physicochemical Insights

The thiadiazole variant (CAS 1269394-15-1) shows lower LogP, favoring solubility but limiting passive diffusion across lipid membranes .

Ring Saturation Effects :

  • Partial saturation in CAS 1797941-14-0 disrupts aromaticity, likely altering binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .

Safety Profiles: Dihydrochloride salts (e.g., target compound) generally exhibit higher hygroscopicity and irritancy (H315, H319 hazards) compared to mono-hydrochloride forms .

Commercial Availability and Challenges

  • The target compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), limiting large-scale applications .
  • Analogs like CAS 1177309-80-6 remain available through suppliers like ECHEMI, emphasizing their industrial relevance .

Biological Activity

(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential across various diseases.

  • Chemical Formula : C₇H₁₁Cl₂N₃S
  • Molecular Weight : 240.15 g/mol
  • CAS Number : 1177148-05-8
  • MDL Number : MFCD09864447

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from imidazole and thiazole derivatives. The process often includes the formation of the imidazo-thiazole ring followed by alkylation to introduce the ethylamine side chain.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole possess significant antimicrobial properties. For instance:

  • A study evaluated a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain. Compounds with specific substitutions showed potent activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives:

  • A series of compounds were synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. Notably, compounds exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM .
  • Another study reported that certain derivatives inhibited tubulin polymerization with IC50 values lower than that of standard chemotherapeutic agents like combretastatin A-4 .

Antioxidant and Cytotoxicity Studies

The antioxidant properties of these compounds have also been explored:

  • In vitro assays demonstrated that selected imidazo[2,1-b][1,3]thiazole derivatives exhibited significant antioxidant activity while maintaining low cytotoxicity against normal cell lines .

Case Studies and Research Findings

Study Biological Activity Key Findings
Study 1Anti-tuberculosisMIC = 3.125 μg/mL for several derivatives .
Study 2AnticancerIC50 = 5.11 to 10.8 µM in PDAC cell lines .
Study 3AntioxidantSignificant antioxidant activity with low cytotoxicity .
Study 4Tubulin inhibitionIC50 for tubulin polymerization = 0.15 μM .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Tubulin Binding : Some derivatives inhibit tubulin polymerization, which is crucial for cell division in cancer cells.
  • Antimicrobial Targets : The mechanism against Mycobacterium tuberculosis involves disruption of bacterial cell wall synthesis and function.

Q & A

Q. What are the established synthetic routes for (1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride?

The compound is synthesized via several methodologies:

  • Friedel-Crafts Acylation : A solvent-free approach using Eaton’s reagent (P2O5/MeSO3H) achieves high yields (90–96%) through hydrogen bonding activation of carbonyl groups. This method is noted for its simplicity and scalability .
  • Multi-Component Reactions : Reactions in aqueous conditions with aryl glyoxal, quinoline-2,4-diol, and thiadiazol-2-amine derivatives, offering an environmentally friendly protocol .
  • Intramolecular Amidation : Cyclization of precursors to form fused imidazo[2,1-b]thiazole systems, often requiring catalysts like palladium or copper salts .

Q. What standard characterization techniques are used to validate this compound’s purity and structure?

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .
  • Spectroscopy : NMR (1H/13C) and IR confirm structural integrity and functional groups .
  • Thermal Analysis : Melting point determination via electrothermal apparatus ensures crystalline purity .

Q. What biological activities are associated with imidazo[2,1-b]thiazole derivatives?

These derivatives exhibit broad pharmacological properties:

  • Anticancer : Inhibition of tumor cell proliferation via kinase modulation .
  • Antimicrobial : Disruption of bacterial cell wall synthesis .
  • Anti-inflammatory : COX-2 enzyme inhibition .
  • Antioxidant : Radical scavenging activity in oxidative stress models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key factors include:

  • Electron-Donating Groups : Substituents on aryl aldehydes enhance reaction rates and yields (e.g., methyl groups vs. nitro groups) .
  • Catalyst Screening : Testing Brønsted/Lewis acids (e.g., Eaton’s reagent vs. FeCl3) to balance activation and side reactions .
  • Solvent Selection : Solvent-free conditions reduce purification steps and improve atom economy .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity Variability : Commercial samples often differ in purity (e.g., 90% vs. 99% grades), impacting assay results .
  • Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) require standardization .
  • Structural Analogs : Subtle modifications (e.g., methyl vs. ethyl side chains) alter target binding affinities .

Q. What strategies are effective for designing derivatives with enhanced bioavailability?

  • Bioisosteric Replacement : Substituting thiazole with oxazole improves metabolic stability .
  • Prodrug Approaches : Esterification of amine groups enhances membrane permeability .
  • Computational Modeling : Molecular docking predicts interactions with biological targets (e.g., ATP-binding pockets) .

Q. How do solvent-free synthetic methods compare to traditional approaches in scalability?

  • Advantages : Reduced waste, lower costs, and higher yields (e.g., 96% in Eaton’s method vs. 70–80% in solvent-based routes) .
  • Limitations : Limited applicability to thermally sensitive substrates.

Q. What mechanistic insights explain the role of Eaton’s reagent in synthesis?

Eaton’s reagent (P2O5/MeSO3H) acts as a dual activator:

  • Hydrogen Bonding : Polarizes carbonyl groups, facilitating nucleophilic attack .
  • Acid Catalysis : Promotes cyclization via protonation of intermediates .
    This mechanism is supported by kinetic studies and intermediate trapping experiments .

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